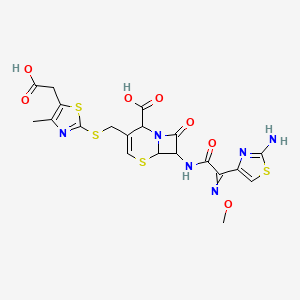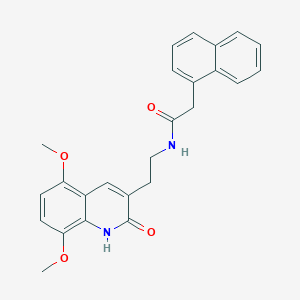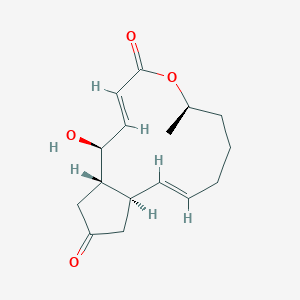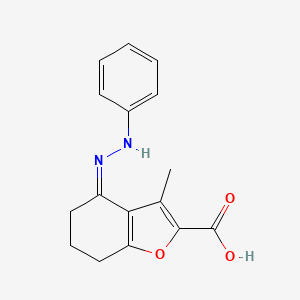![molecular formula C28H26N2O6 B14095971 6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)
6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, starting with the preparation of the core chromeno[2,3-c]pyrrole structure. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methylpyridine: A simpler pyridine derivative with fewer functional groups.
3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-: Another pyridine derivative with different functional groups and properties.
6-Methyl-2-pyridinemethanol: A related compound with a similar pyridine core but different substituents.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C28H26N2O6 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
6,7-dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O6/c1-14-7-8-22(29-13-14)30-24(17-11-20(33-4)26(35-6)21(12-17)34-5)23-25(31)18-9-15(2)16(3)10-19(18)36-27(23)28(30)32/h7-13,24H,1-6H3 |
InChI-Schlüssel |
HUVWASBVYBUIMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=C(C(=C5)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B14095894.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095898.png)
![6-Methoxy-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095907.png)
![(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14095914.png)
![2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one](/img/structure/B14095916.png)
![(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B14095922.png)



![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095963.png)
![3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide](/img/structure/B14095968.png)


